molecular formula C13H20O2 B14006147 Dipropoxymethylbenzene CAS No. 13704-53-5

Dipropoxymethylbenzene

Cat. No.: B14006147
CAS No.: 13704-53-5
M. Wt: 208.30 g/mol
InChI Key: XMWNZIXDZWUYTK-UHFFFAOYSA-N
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Description

Dipropoxymethylbenzene is an organic compound with the molecular formula C13H20O2. It is characterized by a benzene ring substituted with two propoxy groups and one methyl group. This compound is part of the larger family of benzene derivatives, which are known for their diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropoxymethylbenzene can be synthesized through several methods. One common approach involves the alkylation of benzene with propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, this compound can be produced via a continuous flow process. This method involves the use of a fixed-bed reactor where benzene and propyl halides are passed over a solid acid catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Dipropoxymethylbenzene undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Catalytic hydrogenation can reduce the propoxy groups to propyl groups.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for benzene derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Propyl-substituted benzene.

    Substitution: Nitro, sulfonyl, or halogen-substituted this compound.

Scientific Research Applications

Dipropoxymethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dipropoxymethylbenzene involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, altering their activity. The propoxy groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Propylbenzene: Lacks the additional propoxy groups, making it less reactive in certain chemical reactions.

    Methoxybenzene: Contains methoxy groups instead of propoxy groups, leading to different chemical properties and reactivity.

    Ethylbenzene: Similar structure but with ethyl groups, resulting in different physical and chemical properties.

Uniqueness

Dipropoxymethylbenzene’s unique combination of propoxy and methyl groups provides it with distinct chemical properties, such as increased reactivity in electrophilic aromatic substitution reactions and enhanced solubility in organic solvents.

Properties

CAS No.

13704-53-5

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

dipropoxymethylbenzene

InChI

InChI=1S/C13H20O2/c1-3-10-14-13(15-11-4-2)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3

InChI Key

XMWNZIXDZWUYTK-UHFFFAOYSA-N

Canonical SMILES

CCCOC(C1=CC=CC=C1)OCCC

Origin of Product

United States

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